1,2,3,4,6-Penta-O-benzoyl-D-glucopyranoside

Catalog No.
S1486869
CAS No.
3006-49-3
M.F
C41H32O11
M. Wt
700.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2,3,4,6-Penta-O-benzoyl-D-glucopyranoside

CAS Number

3006-49-3

Product Name

1,2,3,4,6-Penta-O-benzoyl-D-glucopyranoside

IUPAC Name

[(2R,3R,4S,5R)-3,4,5,6-tetrabenzoyloxyoxan-2-yl]methyl benzoate

Molecular Formula

C41H32O11

Molecular Weight

700.7 g/mol

InChI

InChI=1S/C41H32O11/c42-36(27-16-6-1-7-17-27)47-26-32-33(49-37(43)28-18-8-2-9-19-28)34(50-38(44)29-20-10-3-11-21-29)35(51-39(45)30-22-12-4-13-23-30)41(48-32)52-40(46)31-24-14-5-15-25-31/h1-25,32-35,41H,26H2/t32-,33-,34+,35-,41?/m1/s1

InChI Key

JJNMLNFZFGSWQR-XBHBEMSESA-N

SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6

Synonyms

D-Glucopyranose 1,2,3,4,6-Pentabenzoate;

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H](C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6

Application in Organic Synthesis

Application in Deacylation Studies

Application in Solvent Studies

Application in Glycoside Synthesis

1,2,3,4,6-Penta-O-benzoyl-D-glucopyranoside is a glycoside derivative of D-glucose, specifically a benzoylated form that serves as a protective intermediate in carbohydrate chemistry. Its molecular formula is C₄₁H₃₂O₁₁, and it has a molecular weight of 700.69 g/mol. The compound features five benzoyl groups attached to the hydroxyl positions of the glucose molecule, which enhances its stability and solubility in organic solvents. This compound is primarily utilized in glycobiology for the study of glycan structures and functions .

Glucopyranose pentabenzoate itself likely does not have a specific biological mechanism of action. Its primary function lies in serving as a protected form of glucose. Once deprotected, the released glucose can participate in various cellular processes related to energy production and metabolism [].

Typical of glycosides:

  • Hydrolysis: In the presence of acids or bases, the benzoyl groups can be removed, regenerating D-glucose.
  • Reduction: The compound can be reduced to form various sugar alcohols.
  • Acylation: It can participate in further acylation reactions to introduce additional functional groups.
  • Glycosylation: As a glycosyl donor, it can participate in glycosylation reactions to form more complex carbohydrates .

While 1,2,3,4,6-Penta-O-benzoyl-D-glucopyranoside itself may not exhibit significant biological activity directly, its derivatives and related compounds have been studied for various biological effects:

  • Antimicrobial Properties: Some benzoylated sugars have shown potential against bacterial strains.
  • Antioxidant Activity: Compounds derived from benzoylated carbohydrates often exhibit antioxidant properties.
  • Enzyme Inhibition: It has been validated as a substrate and inhibitor in various enzyme assays, particularly those involving heparin .

The synthesis of 1,2,3,4,6-Penta-O-benzoyl-D-glucopyranoside typically involves:

  • Starting Material: D-glucose or its derivatives.
  • Benzoylation Reaction:
    • D-glucose is treated with benzoyl chloride in the presence of a base (such as pyridine) to protect the hydroxyl groups.
    • The reaction is carefully controlled to ensure selective benzoylation at the desired positions.

This method allows for high yields of the desired product while minimizing side reactions .

1,2,3,4,6-Penta-O-benzoyl-D-glucopyranoside finds applications in:

  • Glycobiology Research: Used as a biochemical reagent for studying glycan structures and interactions.
  • Synthesis of Glycoproteins: Acts as a precursor in the synthesis of more complex glycoproteins and polysaccharides.
  • Drug Development: Investigated for its potential use in drug formulations due to its stability and solubility properties .

Studies involving 1,2,3,4,6-Penta-O-benzoyl-D-glucopyranoside focus on its interactions with enzymes and other biomolecules:

  • Enzyme Substrate Studies: It has been used to evaluate enzyme kinetics in glycosyltransferase assays.
  • Protein Binding Studies: Research indicates that it may influence protein conformation and stability through hydrophobic interactions with aromatic residues .

Several compounds share structural similarities with 1,2,3,4,6-Penta-O-benzoyl-D-glucopyranoside. Here are some notable examples:

Compound NameStructure TypeUnique Features
1,2,3,4-Tetra-O-benzoyl-D-glucopyranosideTetra-acylated glucoseFewer benzoyl groups; less stable
1-O-Benzoyl-D-glucoseMono-acylated glucoseSimpler structure; used in basic studies
1,2-O-Isopropylidene-D-glucoseAcetonide derivativeProtects hydroxyls differently; more reactive
1,2,3-Tris-O-benzoyl-D-glucoseTri-acylated glucoseIntermediate complexity; different reactivity

The unique feature of 1,2,3,4,6-Penta-O-benzoyl-D-glucopyranoside lies in its pentabenzoylation which provides enhanced stability and solubility compared to less acylated forms. This makes it particularly valuable for research applications where stability under various conditions is critical .

XLogP3

8.9

Dates

Modify: 2024-04-14

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